3-Tropanyl 2',6'-dichloroatropate hydrochloride
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Overview
Description
3-Tropanyl 2’,6’-dichloroatropate hydrochloride is a chemical compound with the molecular formula C17-H19-Cl2-N-O2.Cl-H and a molecular weight of 376.73 . It is an ester derivative of atropic acid and tropine, characterized by the presence of two chlorine atoms at the 2’ and 6’ positions of the atropic acid moiety .
Preparation Methods
The synthesis of 3-Tropanyl 2’,6’-dichloroatropate hydrochloride involves the esterification of 2’,6’-dichloroatropic acid with tropine. The reaction typically requires the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
3-Tropanyl 2’,6’-dichloroatropate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
3-Tropanyl 2’,6’-dichloroatropate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter receptors and ion channels.
Mechanism of Action
The mechanism of action of 3-Tropanyl 2’,6’-dichloroatropate hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and ion channels. The compound acts as an antagonist at certain receptor sites, blocking the binding of endogenous ligands and inhibiting receptor activation . This results in the modulation of neurotransmitter release and ion channel activity, leading to its observed biological effects.
Comparison with Similar Compounds
3-Tropanyl 2’,6’-dichloroatropate hydrochloride can be compared with other similar compounds, such as:
Properties
CAS No. |
64048-75-5 |
---|---|
Molecular Formula |
C17H20Cl3NO2 |
Molecular Weight |
376.7 g/mol |
IUPAC Name |
(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(2,6-dichlorophenyl)prop-2-enoate;chloride |
InChI |
InChI=1S/C17H19Cl2NO2.ClH/c1-10(16-14(18)4-3-5-15(16)19)17(21)22-13-8-11-6-7-12(9-13)20(11)2;/h3-5,11-13H,1,6-9H2,2H3;1H |
InChI Key |
IAJHGYYJSAKQFW-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1C2CCC1CC(C2)OC(=O)C(=C)C3=C(C=CC=C3Cl)Cl.[Cl-] |
Origin of Product |
United States |
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